

(-)-Nomifensine: A Historical and Technical Review of a Novel Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1960s as a novel antidepressant with a unique pharmacological profile. Developed by Hoechst AG, it offered a distinct mechanism of action compared to the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) prevalent at the time. Its clinical journey, from a promising therapeutic agent to its eventual withdrawal from the market, provides valuable insights into antidepressant drug development, pharmacovigilance, and the complexities of drug-induced adverse events. This technical guide delves into the historical context, mechanism of action, clinical efficacy, and the circumstances leading to the discontinuation of (-)-Nomifensine.

Historical Timeline

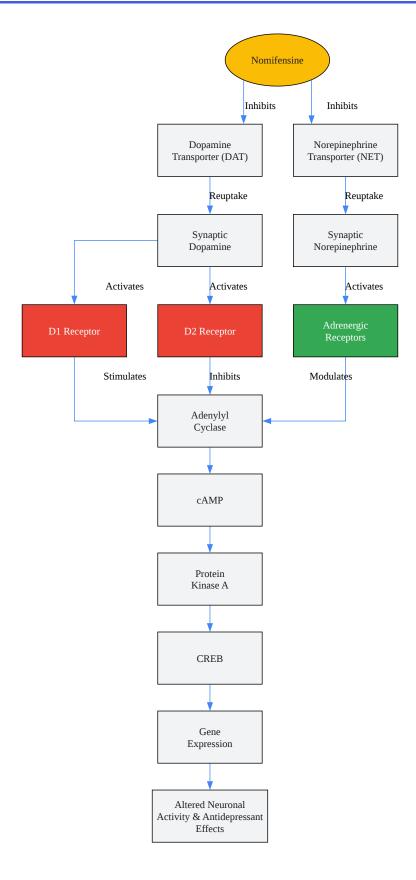
The development and subsequent withdrawal of **(-)-Nomifensine** spanned several decades, marked by initial promise and eventual safety concerns.

Year	Milestone		
1960s	(-)-Nomifensine is developed by Hoechst AG.		
1971	The synthesis and initial pharmacological evaluation of 8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinolines, the chemical class of nomifensine, are published.		
1976	First launched in Germany for the treatment of depression.		
1970s	Investigated extensively in clinical trials for its efficacy as an antidepressant.		
1984	Approved by the U.S. Food and Drug Administration (FDA).[1][2]		
July 1985	Marketed in the United States under the brand name Merital.[1]		
January 1986	Hoechst AG voluntarily withdraws (-)- Nomifensine from the worldwide market due to an increasing number of reports of hemolytic anemia.[1][3][4]		
March 20, 1992	The U.S. FDA officially withdraws its approval for (-)-Nomifensine.[2][5][6]		

Mechanism of Action: A Dual Reuptake Inhibitor

(-)-Nomifensine's primary mechanism of action is the inhibition of the presynaptic reuptake of both norepinephrine (NE) and dopamine (DA).[5] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. Its effect on serotonin (5-HT) reuptake is comparatively weak. This distinct profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) differentiated it from TCAs, which primarily affect norepinephrine and serotonin, and from selective serotonin reuptake inhibitors (SSRIs) which were developed later.

Signaling Pathways



Foundational & Exploratory

Check Availability & Pricing

The therapeutic effects of **(-)-Nomifensine** are believed to be mediated through the modulation of downstream signaling cascades initiated by the increased availability of dopamine and norepinephrine.

Click to download full resolution via product page

Simplified signaling pathway of (-)-Nomifensine.

Pharmacokinetics and Metabolism

(-)-Nomifensine is characterized by rapid absorption and a short elimination half-life of approximately 1.5 to 4 hours.[5] It is extensively metabolized, and its metabolites are primarily excreted through the kidneys. The oral bioavailability of the active, unconjugated form of the drug is limited to less than 30%.[5]

Clinical Efficacy and Adverse Events

Clinical trials conducted in the 1970s and early 1980s demonstrated that **(-)-Nomifensine** was an effective antidepressant, with efficacy comparable to the tricyclic antidepressant imipramine. [1] A key advantage of nomifensine was its favorable side-effect profile, with fewer anticholinergic and sedative effects compared to TCAs.

Comparative Clinical Trial Data: (-)-Nomifensine vs. Imipramine

While many studies reported comparable efficacy, specific quantitative data from these trials is not always readily available in modern databases. The following table represents a summary of findings from a double-blind, randomized controlled trial comparing nomifensine and imipramine in depressed inpatients.

Parameter	(-)-Nomifensine (n=18)	Imipramine (n=18)	p-value
Mean Daily Dose (mg)	100-150	100-150	N/A
Hamilton Depression Rating Scale (HDRS)			
- Baseline (Mean ± SD)	N/A	N/A	N/A
- Week 4 (Mean ± SD)	N/A	N/A	> 0.05
Patient Dropout Rate due to Adverse Events	Lower	Higher	N/A

Note: Specific mean and standard deviation values for HDRS scores were not provided in the accessible abstract. The study concluded "comparable" efficacy based on the overall analysis.

Adverse Events and Withdrawal from the Market

Despite its clinical efficacy and generally favorable side-effect profile in comparison to TCAs, the use of **(-)-Nomifensine** was associated with a rare but serious adverse event: immune-mediated hemolytic anemia.[2][5] Reports of this severe hematological reaction, including some fatalities, began to emerge, leading to a re-evaluation of its risk-benefit profile. In January 1986, Hoechst AG voluntarily withdrew the drug from the market worldwide.[3][4] The U.S. FDA officially withdrew its approval on March 20, 1992.[2][5][6]

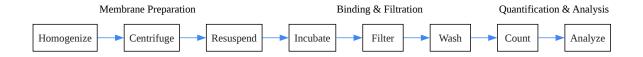
Experimental Protocols

The characterization of **(-)-Nomifensine**'s pharmacological properties relied on a variety of in vitro and in vivo experimental techniques.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

Objective: To measure the binding of [³H]-Nomifensine to the dopamine transporter in rat striatal membranes.


Materials:

- Rat striatal tissue
- Tris-HCl buffer
- [3H]-Nomifensine (radioligand)
- Unlabeled nomifensine (for determining non-specific binding)
- Glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.
- Binding Incubation: Incubate the prepared membranes with varying concentrations of [³H]Nomifensine in the presence (for non-specific binding) or absence (for total binding) of a high
 concentration of unlabeled nomifensine.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

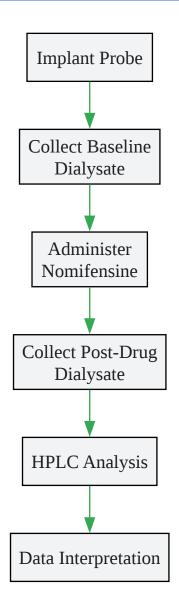
Click to download full resolution via product page

Workflow for a DAT binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of **(-)-Nomifensine** administration on extracellular dopamine levels in the rat striatum.


Materials:

- Male Wistar rats
- Stereotaxic apparatus
- Microdialysis probes
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- (-)-Nomifensine solution
- High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

- Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.
- Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.
- Drug Administration: Administer (-)-Nomifensine systemically (e.g., intraperitoneally).
- Post-Drug Collection: Continue to collect dialysate samples at the same intervals to measure changes in dopamine levels following drug administration.
- Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
- Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of **(-)-Nomifensine**.

Click to download full resolution via product page

In vivo microdialysis experimental workflow.

Conclusion

(-)-Nomifensine represents a significant chapter in the history of antidepressant development. Its novel mechanism of action as a norepinephrine-dopamine reuptake inhibitor offered a valuable alternative to existing therapies and highlighted the therapeutic potential of modulating these neurotransmitter systems in the treatment of depression. However, the emergence of a rare but severe adverse effect, hemolytic anemia, ultimately led to its withdrawal from the market. The story of (-)-Nomifensine underscores the critical importance of post-marketing surveillance and the continuous evaluation of a drug's risk-benefit profile. For researchers and

drug development professionals, it serves as a compelling case study in the ongoing quest for safer and more effective treatments for depressive disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Real-World Issues: Nomifensine | Basicmedical Key [basicmedicalkey.com]
- 2. Nomifensine | C16H18N2 | CID 4528 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HOECHST-ROUSSEL MERITAL (NOMIFENSINE) WORLDWIDE MARKET WITHDRAWAL FOLLOWS REPORTED INCREASE IN INCIDENCE OF SEVERE HEMOLYTIC ANEMIA ADVERSE REACTIONS [insights.citeline.com]
- 4. journals.healio.com [journals.healio.com]
- 5. Nomifensine [medbox.iiab.me]
- 6. Nomifensine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(-)-Nomifensine: A Historical and Technical Review of a Novel Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194008#historical-context-of-nomifensine-as-an-antidepressant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com